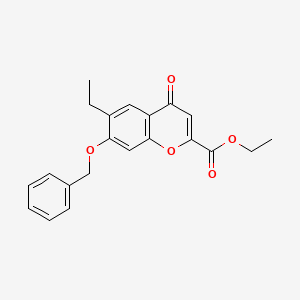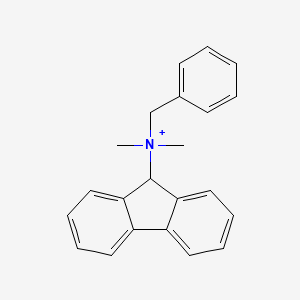
Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium is a complex organic compound that features a benzyl group attached to a fluorenyl moiety, with a dimethyl-azanium substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium typically involves the reaction of benzyl chloride with 9H-fluoren-9-ylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers.
Wirkmechanismus
The mechanism of action of Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl-(9H-fluoren-9-ylmethoxy)carbonyl-L-threoninate
- (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
Uniqueness
Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group with a fluorenyl moiety and a dimethyl-azanium substituent makes it a versatile compound with diverse applications.
Eigenschaften
CAS-Nummer |
6318-93-0 |
|---|---|
Molekularformel |
C22H22N+ |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
benzyl-(9H-fluoren-9-yl)-dimethylazanium |
InChI |
InChI=1S/C22H22N/c1-23(2,16-17-10-4-3-5-11-17)22-20-14-8-6-12-18(20)19-13-7-9-15-21(19)22/h3-15,22H,16H2,1-2H3/q+1 |
InChI-Schlüssel |
RNQFHOHDEFQIND-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(CC1=CC=CC=C1)C2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)
![4-Amino-3-bromo-1,5,6,7-tetrahydro-2h-cyclopenta[b]pyridin-2-one](/img/structure/B14721418.png)

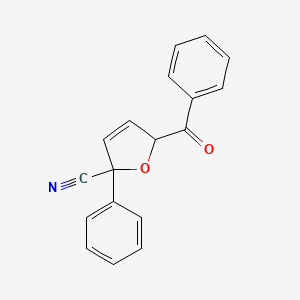
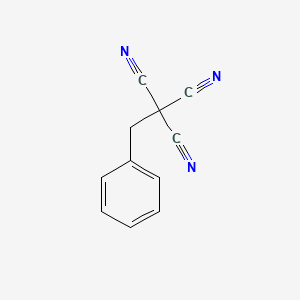


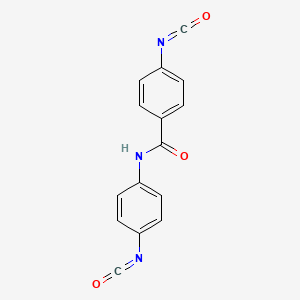
![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)
